5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
CAS No.: 852180-98-4
Cat. No.: VC3847658
Molecular Formula: C14H14BrNO4
Molecular Weight: 340.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852180-98-4 |
|---|---|
| Molecular Formula | C14H14BrNO4 |
| Molecular Weight | 340.17 g/mol |
| IUPAC Name | 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18) |
| Standard InChI Key | SDBPXEWQHQFBTD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid (CAS 852180-98-4) belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:
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Bromine at C5, enhancing electrophilic aromatic substitution reactivity.
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Boc group (tert-butoxycarbonyl) at N1, protecting the indole nitrogen during synthetic steps.
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Carboxylic acid at C3, enabling salt formation or conjugation reactions.
The molecular formula is C₁₄H₁₄BrNO₄, with a molecular weight of 340.17 g/mol. The Boc group’s steric bulk influences the compound’s solubility, typically rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrNO₄ |
| Molecular Weight | 340.17 g/mol |
| IUPAC Name | 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) for this specific compound are scarce, analogous Boc-protected indoles exhibit characteristic signals:
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¹H NMR: The indole proton at C2 typically resonates near δ 7.5–8.0 ppm, while the Boc group’s tert-butyl protons appear as a singlet at δ 1.2–1.5 ppm.
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¹³C NMR: The carbonyl carbons (Boc and carboxylic acid) resonate near δ 155–165 ppm and δ 170–175 ppm, respectively .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid involves multi-step sequences, often beginning with indole core formation followed by sequential functionalization:
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Indole Ring Construction:
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The Fischer indole synthesis or Madelung cyclization generates the indole scaffold.
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Example: Cyclization of phenylhydrazines with ketones under acidic conditions.
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Bromination at C5:
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Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in DCM at 0–25°C.
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Regioselectivity is controlled by directing groups; the Boc group at N1 deactivates the ring, favoring bromination at C5.
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Boc Protection:
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Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.
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Carboxylation at C3:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DCM, 0°C, 12 h | 75% |
| Boc Protection | Boc₂O, DMAP, CH₃CN, reflux, 6 h | 85% |
| Carboxylation | LDA, THF, -78°C; CO₂, then H₃O⁺ workup | 60% |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety during bromination and carboxylation steps. Process optimization focuses on minimizing waste and improving atom economy, critical for cost-effective production.
Chemical Reactivity and Applications
Functional Group Transformations
The compound’s reactivity is dominated by three sites:
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C5-Bromine: Participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures.
Example: Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 5-arylindoles. -
N1-Boc Group: Removable via acidolysis (e.g., HCl in dioxane) to expose the NH for further alkylation/acylation.
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C3-Carboxylic Acid: Convertible to esters, amides, or acyl chlorides for prodrug design .
Role in Medicinal Chemistry
Indole derivatives are privileged structures in drug discovery due to their affinity for biological targets. This compound’s derivatives have been investigated for:
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